molecular formula C19H14BrFN2O2S B302730 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

Katalognummer B302730
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: XPDIZTQXAOYALJ-ZJNHSXOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that play a crucial role in preventing programmed cell death. Overexpression of BCL-2 proteins has been linked to the development of various types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.

Wirkmechanismus

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one selectively binds to BCL-2 proteins and inhibits their anti-apoptotic function. This leads to the activation of the apoptotic pathway and the induction of programmed cell death in cancer cells. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has a high affinity for BCL-2 proteins and does not affect other anti-apoptotic proteins, such as BCL-XL or MCL-1. This selectivity is important because it reduces the risk of adverse effects on normal cells.
Biochemical and Physiological Effects
5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been shown to reduce the size of tumors in animal models of leukemia and lymphoma. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is its selectivity for BCL-2 proteins. This allows for targeted therapy and reduces the risk of adverse effects on normal cells. Another advantage is its potent anti-tumor activity, which has been demonstrated in preclinical and clinical studies. However, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has some limitations, such as the development of resistance in some patients and the potential for adverse effects, such as neutropenia and thrombocytopenia.

Zukünftige Richtungen

There are several future directions for the development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. One direction is the optimization of dosing regimens to reduce the risk of adverse effects and improve efficacy. Another direction is the development of combination therapies with other drugs to enhance the anti-tumor activity of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. Additionally, the identification of biomarkers that can predict response to 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one would be valuable for patient selection and personalized therapy. Finally, the development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one analogs with improved pharmacokinetic properties and selectivity for BCL-2 proteins could lead to the development of more effective therapies for cancer.

Synthesemethoden

The synthesis of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one involves several steps, including the preparation of the starting materials and the formation of the thiazolidinone ring. The starting materials are commercially available and can be easily obtained. The synthesis of the thiazolidinone ring involves the reaction of a thioamide with an α-bromo-α,β-unsaturated ketone. The reaction is catalyzed by a base and results in the formation of the desired product. The final step involves the purification of the product by column chromatography.

Wissenschaftliche Forschungsanwendungen

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer. In preclinical studies, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has shown potent anti-tumor activity against leukemia and lymphoma cells. In clinical trials, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has shown promising results in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has also been tested in combination with other drugs, such as rituximab and venetoclax, and has shown synergistic effects.

Eigenschaften

Produktname

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

Molekularformel

C19H14BrFN2O2S

Molekulargewicht

433.3 g/mol

IUPAC-Name

(5Z)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14BrFN2O2S/c1-2-9-25-16-8-3-13(20)10-12(16)11-17-18(24)23(19(22)26-17)15-6-4-14(21)5-7-15/h2-8,10-11,22H,1,9H2/b17-11-,22-19?

InChI-Schlüssel

XPDIZTQXAOYALJ-ZJNHSXOMSA-N

Isomerische SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

Kanonische SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.